N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Description
This compound features a tetrahydropyrazine-dione core substituted with a 3-methoxyphenyl group at position 2. The acetamide moiety is linked to a 2,4-dimethylphenyl group, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-7-8-18(15(2)11-14)22-19(25)13-23-9-10-24(21(27)20(23)26)16-5-4-6-17(12-16)28-3/h4-12H,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKFZYDVBOVGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Pyrazine Ring
Key Observations :
- Methoxy Positioning : The 3-methoxyphenyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, whereas 4-methoxyphenyl analogs (e.g., ) prioritize solubility.
- Dimethylphenyl vs. Ethoxyphenyl : The 2,4-dimethylphenyl group in the target compound offers greater steric hindrance and lipophilicity compared to 2-ethoxyphenyl derivatives (e.g., ), which may improve membrane permeability but reduce aqueous solubility.
Physicochemical Properties
Analysis :
- The target compound’s higher XLogP (vs. ) reflects the lipophilic 2,4-dimethylphenyl group, favoring blood-brain barrier penetration.
Preparation Methods
Cyclocondensation of Diamines with Oxalic Acid Derivatives
A widely adopted method involves reacting 1,2-diamines with oxalyl chloride or oxalic acid esters to form the dioxopyrazine ring. For instance, diaminomaleonitrile reacts with oxalyl chloride in anhydrous dioxane at 50°C to yield 5,6-dioxo-1,2,3,4-tetrahydropyrazine-2,3-dicarbonitrile in 95% yield. This approach ensures high regiocontrol and scalability, though the electron-withdrawing nitrile groups may necessitate subsequent functionalization.
Acetamide Side Chain Installation
The N-(2,4-dimethylphenyl)acetamide moiety is introduced via acylation or nucleophilic displacement:
Acylation of Pyrazine Nitrogen
Reaction of the pyrazine’s secondary amine with 2-chloroacetyl chloride in the presence of a base (e.g., NEt₃) forms the acetamide precursor. Subsequent displacement of the chloride with 2,4-dimethylaniline under mild conditions (e.g., DMF, 60°C) yields the target compound. This method mirrors patent WO2006019975A1, where chloroacetyl intermediates are displaced by amines to generate substituted acetamides.
Reductive Amination
Alternative routes employ reductive amination between 2-oxoacetamide derivatives and amines. For example, 2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetic acid is activated as a mixed anhydride and coupled with 2,4-dimethylaniline using HOBt/EDC , followed by reduction with NaBH₄ to stabilize the amide bond.
Optimization and Purification
Critical parameters for maximizing yield and purity include:
Purification typically involves silica gel chromatography with gradients of ethyl acetate/hexane or acetone/methanol. Recrystallization from hot toluene or dichloromethane/hexane mixtures further enhances purity.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at N1 vs. N4 of the pyrazine ring are mitigated using sterically hindered bases (e.g., DBU) or directing groups.
-
Oxidation Sensitivity : The dioxo moiety is prone to over-oxidation; reactions are conducted under inert atmospheres with strict temperature control.
-
Amine Compatibility : The electron-rich 2,4-dimethylaniline may require pre-activation (e.g., as a hydrochloride salt) to enhance nucleophilicity .
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain 60–80°C during cyclization to avoid side products .
- Solvent Selection : Polar aprotic solvents improve solubility of intermediates .
- Purity Monitoring : Use TLC or HPLC to track reaction progress .
Analytical Characterization Techniques
Q: What advanced analytical methods are recommended for confirming the compound’s structure and purity? A: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions on the phenyl and pyrazine rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (±0.001 Da accuracy) .
- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry (e.g., torsion angles in the acetamide moiety) .
Q. Computational Tools :
- Molecular Dynamics Simulations : Predict stability of the tetrahydropyrazine ring in aqueous environments.
- Docking Studies : Assess interactions with biological targets (e.g., kinase enzymes) .
Biological Activity and Mechanism of Action
Q: What in vitro assays are suitable for evaluating this compound’s biological activity? A: Prioritize assays based on structural analogs:
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ ≤ 10 µM observed in pyrazolo-pyrazine derivatives) .
- Antimicrobial : Broth microdilution for MIC determination (e.g., vs. S. aureus) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .
Mechanistic Insight : The 3-methoxyphenyl group may enhance π-π stacking with target proteins, while the acetamide moiety participates in hydrogen bonding .
Structure-Activity Relationship (SAR) Studies
Q: How can structural modifications improve target selectivity or potency? A: Focus on:
- Pyrazine Ring Modifications : Introduce electron-withdrawing groups (e.g., -Cl) to enhance electrophilicity and enzyme inhibition .
- Phenyl Substituents : Replace 2,4-dimethylphenyl with fluorinated analogs to improve metabolic stability .
- Side Chain Optimization : Replace acetamide with sulfonamide for increased solubility .
Q. PK Parameters :
| Parameter | Value (Predicted) |
|---|---|
| Half-life (t₁/₂) | 3–5 hours |
| Bioavailability | ~20% (oral) |
Advanced Applications: In Silico Toxicity Prediction
Q: How can computational tools mitigate developmental risks? A: Use:
- ADMET Prediction : Software like SwissADME or ADMETLab to flag hepatotoxicity risks (e.g., reactive metabolite formation) .
- Genotoxicity Screening : Ames test models to predict mutagenic potential of nitro intermediates .
Example : The 2,3-dioxo group was flagged for potential reactive oxygen species (ROS) generation, requiring in vitro validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
